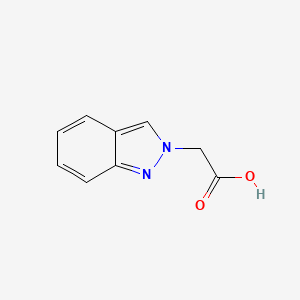

2H-indazol-2-ylacetic acid

Descripción general

Descripción

2H-Indazol-2-ylacetic acid is an organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2H-indazol-2-ylacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α-halo acids, followed by cyclization to form the indazole ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to scale up the production efficiently.

Análisis De Reacciones Químicas

Types of Reactions: 2H-Indazol-2-ylacetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-2-carboxylic acid, while reduction could produce indazol-2-ylmethanol.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis:

2H-Indazol-2-ylacetic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders and other conditions. For example, derivatives of this compound have been evaluated for their antimicrobial properties against protozoa such as Giardia intestinalis and Entamoeba histolytica, demonstrating superior activity compared to traditional drugs like metronidazole .

Case Study: Antimicrobial Activity

A study synthesized several derivatives of this compound and tested their efficacy against various pathogens. The results indicated that certain derivatives exhibited significant giardicidal, amebicidal, and trichomonicidal activities. Specifically, compounds with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups showed promising results, positioning them as potential candidates for further development in treating protozoal infections .

Agricultural Chemistry

Agrochemical Formulations:

In agriculture, this compound is employed in formulating herbicides and pesticides. Its ability to enhance plant growth and resistance to pests contributes to sustainable agricultural practices. This application is critical as it aligns with the growing demand for environmentally friendly agricultural solutions .

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Herbicide formulation | Enhanced growth resistance |

| Derivative A | Pesticide | Effective against common pests |

| Derivative B | Growth enhancer | Improved yield in crops |

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in biochemical studies focused on enzyme inhibition and receptor binding. This compound aids in understanding cellular processes and the mechanisms of various diseases .

Case Study: COX-2 Inhibition

Selected derivatives of this compound were evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The results indicated that certain compounds displayed significant inhibitory activity, suggesting their potential use as anti-inflammatory agents .

Material Science

Development of New Materials:

The compound is being explored for its potential in developing new materials with unique properties such as improved thermal stability and electrical conductivity. These advancements could lead to innovations in electronics and other material applications .

Analytical Chemistry

Chromatographic Techniques:

In analytical chemistry, this compound serves as a standard in chromatographic techniques. Its use ensures accurate analysis of complex mixtures across various samples, enhancing the reliability of analytical results .

Mecanismo De Acción

The mechanism by which 2H-indazol-2-ylacetic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include modulation of signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparación Con Compuestos Similares

- Indazole-3-carboxylic acid

- Indazole-5-carboxylic acid

- 2H-Indazole-3-acetic acid

Comparison: Compared to these similar compounds, 2H-indazol-2-ylacetic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Actividad Biológica

2H-indazol-2-ylacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative efficacy with similar compounds, and relevant case studies.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit various enzymes and receptors involved in inflammatory processes and cancer cell proliferation. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain pathways . The inhibition of COX-2 suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Efficacy

When comparing this compound with similar indazole derivatives, it exhibits unique properties due to its specific substitution pattern. In studies, compounds derived from the indazole framework have demonstrated varying degrees of biological activity. For example, 2-(5-methyl-2H-indazol-2-yl)acetic acid has been evaluated for its antimicrobial properties against various pathogens, showing enhanced potency compared to standard treatments like metronidazole .

Table 1: Comparative Biological Activities of Indazole Derivatives

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives in various biological assays:

- Antimicrobial Activity : A study reported that certain indazole derivatives exhibited potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, one derivative was found to be 12.8 times more effective than metronidazole against G. intestinalis.

- Anti-inflammatory Potential : In vitro assays demonstrated that selected indazole derivatives inhibited COX-2 activity significantly. This inhibition could be beneficial in managing conditions characterized by excessive inflammation, such as arthritis or other inflammatory disorders .

- Cytotoxicity Assessments : The cytotoxic effects of these compounds were evaluated using human cell lines (HaCaT and HeLa). Results indicated low cytotoxicity for many derivatives, suggesting a favorable safety profile for potential therapeutic applications .

Propiedades

IUPAC Name |

2-indazol-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIFXNAJWOGGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482507 | |

| Record name | 2H-indazol-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58037-05-1 | |

| Record name | 2H-indazol-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-indazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.